molecular formula C10H14N2 B15221755 1-Methyl-1,2,3,4-tetrahydro-5-quinolinamine

1-Methyl-1,2,3,4-tetrahydro-5-quinolinamine

Cat. No.: B15221755
M. Wt: 162.23 g/mol
InChI Key: BKMVHCVGRXUSPB-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine is an organic compound with the molecular formula C10H14N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core . The reaction conditions typically include:

    Temperature: 100°C

    Catalyst: Aqueous hydrochloric acid

    Solvent: Dimethoxymethane or other suitable solvents

Industrial Production Methods: Industrial production of 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine often involves optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and as an antidepressant.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1,2,3,4-tetrahydroquinolin-5-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine can be compared with other similar compounds, such as:

1-Methyl-1,2,3,4-tetrahydroquinolin-5-amine stands out due to its unique combination of neuroprotective, antioxidant, and enzyme inhibitory properties, making it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-5-amine

InChI

InChI=1S/C10H14N2/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2,5-6H,3-4,7,11H2,1H3

InChI Key

BKMVHCVGRXUSPB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C(C=CC=C21)N

Origin of Product

United States

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